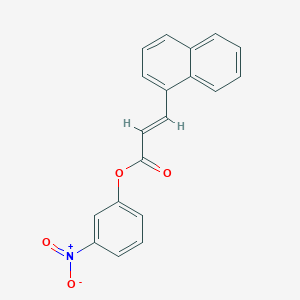
3-nitrophenyl 3-(1-naphthyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitrophenyl 3-(1-naphthyl)acrylate (NNA) is a chemical compound that has gained significant interest in scientific research due to its unique properties. NNA belongs to the class of organic compounds known as nitrophenyl acrylates, which are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science.
作用机制
The mechanism of action of 3-nitrophenyl 3-(1-naphthyl)acrylate involves the hydrolysis of the ester bond by enzymes such as esterases and lipases. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy. The fluorescence properties of 3-nitrophenyl 3-(1-naphthyl)acrylate are due to the presence of the naphthyl group, which undergoes a photoinduced electron transfer (PET) process upon excitation.
Biochemical and Physiological Effects
3-nitrophenyl 3-(1-naphthyl)acrylate has been shown to have various biochemical and physiological effects. It has been used as a fluorescent probe to detect the presence of various biomolecules such as proteins, enzymes, and nucleic acids. 3-nitrophenyl 3-(1-naphthyl)acrylate has also been used to study the activity of enzymes such as esterases and lipases. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate by these enzymes results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy.
实验室实验的优点和局限性
3-nitrophenyl 3-(1-naphthyl)acrylate has several advantages in lab experiments. It is a fluorescent probe that can be used to detect the presence of various biomolecules with high sensitivity and specificity. 3-nitrophenyl 3-(1-naphthyl)acrylate is also a substrate for enzymes such as esterases and lipases, which makes it a useful tool for studying enzyme activity. However, 3-nitrophenyl 3-(1-naphthyl)acrylate has some limitations in lab experiments. It is sensitive to pH and temperature, which can affect its fluorescence properties. 3-nitrophenyl 3-(1-naphthyl)acrylate is also relatively expensive compared to other fluorescent probes.
未来方向
There are several future directions for the use of 3-nitrophenyl 3-(1-naphthyl)acrylate in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. 3-nitrophenyl 3-(1-naphthyl)acrylate can be used as a fluorescent probe in biosensors, which can detect the presence of biomolecules with high sensitivity and specificity. Another potential application is in the study of enzyme activity. 3-nitrophenyl 3-(1-naphthyl)acrylate can be used as a substrate for various enzymes, which can be used to study the mechanism of enzyme catalysis. Finally, 3-nitrophenyl 3-(1-naphthyl)acrylate can be used in the development of new materials with unique properties. The naphthyl group in 3-nitrophenyl 3-(1-naphthyl)acrylate can be used to modify the properties of materials, such as their fluorescence properties or their ability to undergo photoinduced electron transfer.
合成方法
The synthesis of 3-nitrophenyl 3-(1-naphthyl)acrylate involves the reaction between 3-nitrophenol and 3-(1-naphthyl)acrylic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 3-nitrophenyl 3-(1-naphthyl)acrylate. The yield of 3-nitrophenyl 3-(1-naphthyl)acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学研究应用
3-nitrophenyl 3-(1-naphthyl)acrylate has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of various biomolecules such as proteins, enzymes, and nucleic acids. 3-nitrophenyl 3-(1-naphthyl)acrylate is also used as a substrate for enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond in 3-nitrophenyl 3-(1-naphthyl)acrylate. The hydrolysis of 3-nitrophenyl 3-(1-naphthyl)acrylate results in the release of 3-nitrophenol, which can be detected using UV-Vis spectroscopy.
属性
IUPAC Name |
(3-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-17-9-4-8-16(13-17)20(22)23)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWAWSOTWUBMBV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
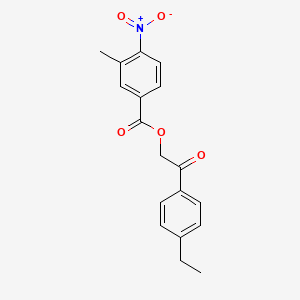
![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
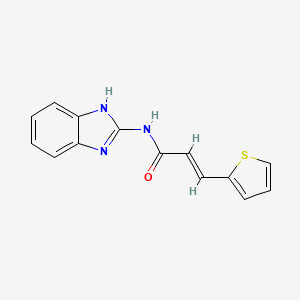

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)
![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

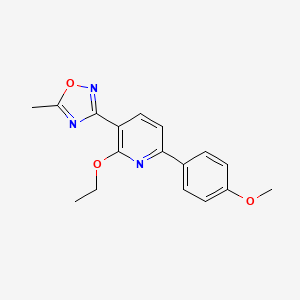
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
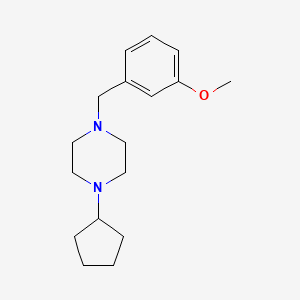
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)